

1-(Chloroacetyl)azepane: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 1-(Chloroacetyl)azepane

Cat. No.: B079546

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloroacetyl)azepane is a reactive synthetic intermediate of significant interest in organic and medicinal chemistry. Its unique structure, featuring a seven-membered azepane ring coupled with a reactive chloroacetyl group, renders it a valuable building block for the synthesis of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-(chloroacetyl)azepane**. Detailed experimental protocols for its synthesis and key reactions, along with a thorough analysis of its spectroscopic data, are presented. Furthermore, this document explores its application in the synthesis of pharmacologically active compounds, highlighting its potential in drug discovery and development.

Introduction

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The incorporation of a chloroacetyl group at the nitrogen atom of the azepane ring provides a reactive handle for nucleophilic substitution reactions, making **1-(chloroacetyl)azepane** a versatile precursor for the introduction of the azepane moiety into various molecular frameworks. The electrophilic nature of the carbon atom bearing the chlorine atom allows for facile reaction with a wide range of nucleophiles, including amines, thiols, and alcohols, leading to the formation of new carbon-heteroatom bonds. This reactivity profile

makes **1-(chloroacetyl)azepane** a key intermediate in the synthesis of novel compounds with potential therapeutic applications.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **1-(chloroacetyl)azepane** is essential for its effective use in organic synthesis. The key properties and spectroscopic data are summarized in the tables below.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	52227-33-5	[1]
Molecular Formula	C ₈ H ₁₄ ClNO	[1]
Molecular Weight	175.66 g/mol	[1]
Boiling Point	91 °C @ 0.36 Torr	

Spectroscopic Data

Note: Specific experimental spectroscopic data for **1-(chloroacetyl)azepane** is not readily available in the public domain. The following tables provide predicted data and analysis based on the known spectra of analogous compounds.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 4.1	s	2H	-C(=O)CH ₂ Cl
~ 3.5 - 3.7	m	4H	-N-CH ₂ - (azepane ring)
~ 1.6 - 1.8	m	8H	-(CH ₂) ₄ - (azepane ring)

Chemical Shift (ppm)	Assignment
~ 168	-C=O
~ 42	-CH ₂ Cl
~ 47, 45	-N-CH ₂ - (azepane ring)
~ 29, 27, 26	-(CH ₂) ₄ - (azepane ring)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2930, 2860	Strong	C-H stretching (alkane)
~ 1650	Strong	C=O stretching (amide)
~ 1450	Medium	C-H bending (alkane)
~ 1250	Medium	C-N stretching
~ 750	Medium	C-Cl stretching

m/z	Fragment Ion
175/177	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
140	[M - Cl] ⁺
98	[Azepane-C=O] ⁺
77	[CH ₂ Cl] ⁺
49/51	[CH ₂ Cl] ⁺

Synthesis of 1-(Chloroacetyl)azepane

The most common and straightforward method for the synthesis of **1-(chloroacetyl)azepane** is the acylation of azepane with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol

Materials:

- Azepane
- Chloroacetyl chloride
- Triethylamine or other suitable base
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve azepane (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude **1-(chloroacetyl)azepane**.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

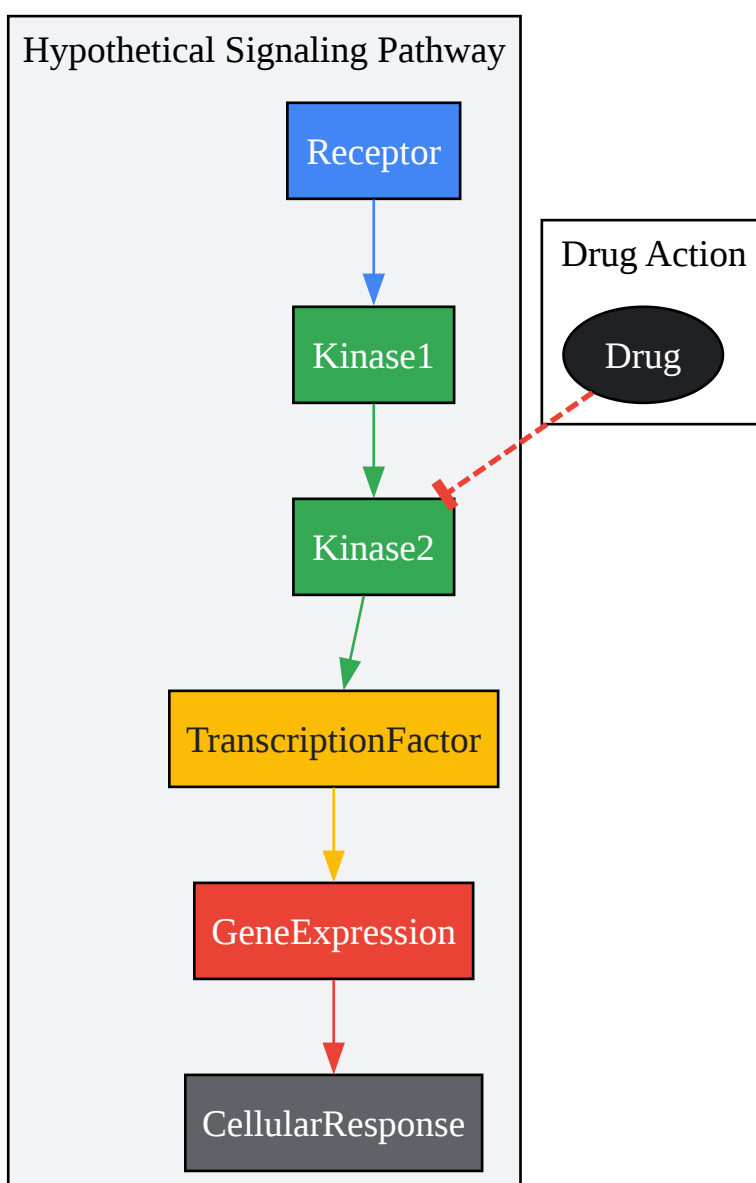
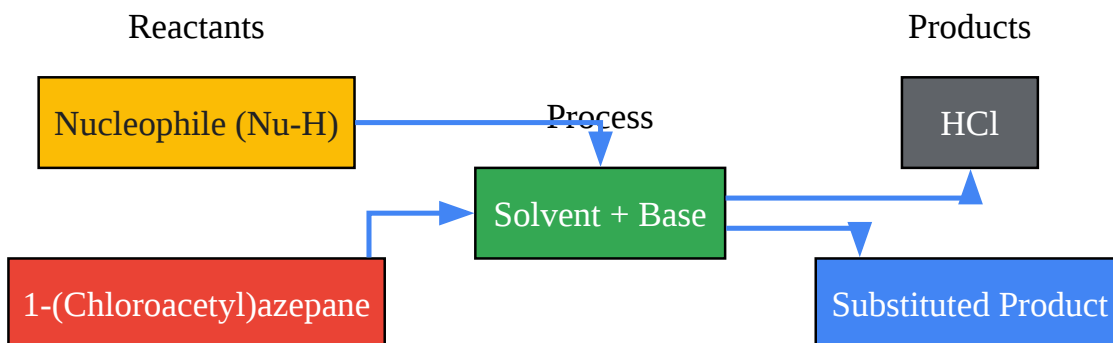
Expected Yield: 80-95%

Reactivity and Applications in Organic Synthesis

The chloroacetyl group in **1-(chloroacetyl)azepane** is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.

General Reaction Workflow

The general workflow for the reaction of **1-(chloroacetyl)azepane** with a nucleophile involves the displacement of the chloride ion.



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References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
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